[2-(ethanesulfonyl)ethyl](methyl)amine hydrochloride
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Overview
Description
2-(ethanesulfonyl)ethylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO2S and a molecular weight of 187.69 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)ethylamine hydrochloride typically involves the reaction of ethanesulfonyl chloride with ethylamine, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-(ethanesulfonyl)ethylamine hydrochloride is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems allows for precise control over reaction parameters, resulting in a high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(ethanesulfonyl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(ethanesulfonyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. This interaction is crucial in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
- [2-(ethanesulfonyl)ethyl]amine hydrochloride
- 2-(ethanesulfonyl)ethylamine hydrochloride
- 2-(ethanesulfonyl)ethylamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(ethanesulfonyl)ethylamine hydrochloride is unique due to its specific methyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in certain synthetic and biochemical applications .
Properties
CAS No. |
1423026-04-3 |
---|---|
Molecular Formula |
C5H14ClNO2S |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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